1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one
CAS No.:
Cat. No.: VC17404865
Molecular Formula: C7H7BrClN3O
Molecular Weight: 264.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7BrClN3O |
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Molecular Weight | 264.51 g/mol |
IUPAC Name | 1-[(5-bromo-3-chloropyrazin-2-yl)amino]propan-2-one |
Standard InChI | InChI=1S/C7H7BrClN3O/c1-4(13)2-10-7-6(9)12-5(8)3-11-7/h3H,2H2,1H3,(H,10,11) |
Standard InChI Key | VWXSWKBSZWBEBE-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CNC1=NC=C(N=C1Cl)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular structure of 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one consists of a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) substituted with:
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A bromine atom at position 5
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A chlorine atom at position 3
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An aminoketone group (-NH-C(CH₃)=O) at position 2
The molecular formula is C₇H₇BrClN₃O, with a molecular weight of 281.51 g/mol. The presence of electronegative substituents (Br, Cl) and the polar aminoketone moiety influences its reactivity and physicochemical properties .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or amide coupling:
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Intermediate Preparation:
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Reaction Mechanism:
The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack on chloroacetone .
Optimization Considerations
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity .
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Temperature: Reactions typically occur at 60–80°C to balance kinetics and side reactions .
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Yield: Analogous syntheses report yields of 40–60% after purification by column chromatography .
Physicochemical Properties
Thermodynamic Parameters
Property | Value/Description | Source Analogs |
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Melting Point | 135–140°C (predicted) | |
Boiling Point | Decomposes above 250°C | |
Density | 1.8–2.0 g/cm³ | |
Solubility | Soluble in DMSO, slightly in ethanol |
Stability and Reactivity
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Light Sensitivity: Bromine and chlorine substituents may render the compound light-sensitive, necessitating storage in amber glass .
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Hydrolysis: The aminoketone group is susceptible to hydrolysis under strongly acidic or basic conditions .
Hazard | Precautionary Measures |
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Toxic if inhaled | Use fume hood; wear respirator |
Skin irritation | Nitrile gloves; lab coat |
Environmental toxicity | Avoid aqueous discharge |
Disposal Protocols
Supplier | Purity | Price (USD/g) |
---|---|---|
Bejing Famous Pharmaceutical Tech | 95% | $120 |
Sigma-Aldrich (Custom Synthesis) | 98% | $250 |
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